(2R,3S)-2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-6-9(7(2)13(3)12-6)10-8(11)4-5-14-10;;/h8,10H,4-5,11H2,1-3H3;2*1H/t8-,10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXRFDRTPDRUGO-NKPZAKOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C(CCO2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@@H]2[C@H](CCO2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,3S)-2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, also known by its CAS number 2059912-57-9, is a compound with potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
The molecular formula of this compound is C10H18ClN3O with a molecular weight of 231.72 g/mol. The compound features a pyrazole ring and an oxolane structure, which contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in signaling pathways. The trimethylpyrazole moiety is known for its ability to modulate biological responses through:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential in inhibiting certain enzymes that play roles in disease progression.
- Receptor Modulation : The compound may act as a modulator at specific receptors, influencing cellular responses.
Biological Activity and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Therapeutic Applications
The potential therapeutic applications for this compound include:
- Cancer Therapy : Due to its enzyme inhibition properties, it could be explored as a candidate for cancer treatment.
- Neuroprotection : Its neuroprotective effects suggest it may have applications in treating neurodegenerative diseases.
- Anti-inflammatory Applications : Similar compounds have shown promise in reducing inflammation and could be investigated further.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (2R,3S)-2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride in anticancer research. Its structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma. The compound's mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa. The modification of its structure can enhance its efficacy as an antibacterial agent, making it a candidate for further development in treating bacterial infections .
Synthesis and Derivative Development
The synthesis of this compound involves several steps, including the coupling of pyrazole derivatives with oxolane structures. This synthetic route allows for the exploration of various substitutions on the pyrazole ring, leading to a library of compounds with diverse biological activities .
Table 1: Synthetic Routes and Derivatives
| Compound Name | Synthesis Method | Biological Activity |
|---|---|---|
| (2R,3S)-2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-amines | Coupling with oxolane derivatives | Anticancer, Antimicrobial |
| 6-(1-methylpyrazol-4-yl)-substituted compounds | Heterocyclization with bifunctional reagents | Anti-inflammatory |
Molecular Modeling Studies
Molecular docking studies have been employed to predict the interaction of (2R,3S)-2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-amines with biological targets. These studies provide insights into the binding affinities and specific interactions at the molecular level, aiding in the design of more potent derivatives .
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
Case Study 1: Prostate Cancer Treatment
A recent study demonstrated that a derivative of (2R,3S)-2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-amines effectively inhibited prostate cancer cell growth in vitro. The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent .
Case Study 2: Antibacterial Efficacy
In another investigation, a series of synthesized pyrazole derivatives were tested against common bacterial strains. Results showed that certain modifications significantly enhanced their antibacterial activity compared to standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Q & A
Q. What are the key steps in synthesizing (2R,3S)-2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride?
- Methodological Answer : Synthesis involves: (i) Formation of the oxolane ring via cyclization of a diol precursor under acidic conditions. (ii) Introduction of the trimethylpyrazole moiety through nucleophilic substitution or coupling reactions, optimized using catalysts like palladium for cross-coupling . (iii) Amine functionalization via reductive amination or protection/deprotection strategies. (iv) Salt formation with HCl to enhance stability and solubility, followed by purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization from polar solvents .
Q. Which spectroscopic and analytical techniques confirm the compound’s structural integrity?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and carbon frameworks, with pyrazole ring protons appearing as singlets (~δ 7.5 ppm) and oxolane protons as multiplet clusters .
- X-ray crystallography : Resolve absolute stereochemistry (2R,3S) using SHELXL for refinement. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 287.1542) and isotopic patterns .
Q. How is enantiomeric purity validated for this chiral compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases to separate enantiomers .
- Optical rotation : Compare specific rotation ([α]) with literature values for (2R,3S) configuration.
- Vibrational circular dichroism (VCD) : Confirm absolute configuration by matching experimental and computed spectra .
Advanced Research Questions
Q. How to design experiments to investigate the compound’s enzyme inhibitory effects?
- Methodological Answer :
- Target selection : Prioritize enzymes with structural homology to known pyrazole/oxolane targets (e.g., kinases, cytochrome P450).
- Inhibition assays : Use fluorescence-based assays (e.g., ATPase activity) with IC determination via dose-response curves (0.1–100 µM). Include positive controls (e.g., staurosporine for kinases) .
- Molecular docking : Perform in silico docking (AutoDock Vina) using crystal structures (PDB) to predict binding modes. Validate with mutagenesis studies on key residues .
Q. What strategies resolve discrepancies in crystallographic data during structure refinement?
- Methodological Answer :
- Multi-software validation : Cross-refine using SHELXL, PHENIX, and OLEX2 to compare R/R values. Discrepancies >5% indicate model errors .
- Twinned data handling : For overlapping reflections, use TWINLAW to deconvolute twin domains.
- Hydrogen bonding analysis : Validate geometry with PLATON; atypical bonds (e.g., d(O–H···O) < 2.7 Å) suggest overfitting .
Q. How to analyze dose-dependent bioactivity in cellular assays while minimizing off-target effects?
- Methodological Answer :
- Dose-response optimization : Use logarithmic dilution series (1 nM–100 µM) with 48-hour exposure in cancer cell lines (e.g., A549, HeLa). Normalize viability via MTT/WST-1 assays .
- Selectivity profiling : Screen against primary human cells (e.g., hepatocytes) to calculate selectivity indices (SI = IC/IC).
- Pathway analysis : Combine RNA-seq (post-treatment) and phosphoproteomics to identify affected pathways (e.g., MAPK/ERK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
